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Compound of Interest

Compound Name: 2-Phenyl-2-pentanol

Cat. No.: B1597411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenyl-2-pentanol, a tertiary alcohol of interest in various chemical research and development
sectors. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a centralized resource for its characterization.

Molecular Structure

IUPAC Name: 2-Phenyl-2-pentanol Molecular Formula: C11H16O Molecular Weight: 164.24
g/mol CAS Number: 4383-18-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

'H NMR (Proton NMR) Data

The 'H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms in the molecule. While a publicly available, fully assigned spectrum for 2-
Phenyl-2-pentanol is not readily available, the expected chemical shifts can be predicted
based on the analysis of similar compounds, such as its isomer 1-phenyl-2-pentanol.[2][3]
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Chemical Shift () o . Assighment
Multiplicity Integration .
ppm (Predicted)
~7.45-7.25 Multiplet 5H Aromatic (CeH5s)
~20-1.8 Multiplet 2H -CH2-CH2-CHs
~1.55 Singlet 3H -C(OH)-CHs
~1.50 Singlet 1H -OH
~1.40-1.20 Multiplet 2H -CHz2-CHs
~0.85 Triplet 3H -CH2-CHs

Note: These are predicted values and may differ from experimental results. The hydroxyl proton
signal is often broad and its chemical shift can vary with concentration and solvent.

3C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the different carbon environments in the

molecule.
Chemical Shift (8) ppm Assignment (Predicted)
~ 147 C (quaternary aromatic)
~128 C-H (aromatic)
~ 127 C-H (aromatic)
~ 125 C-H (aromatic)
~75 C-OH (quaternary)
~ 38 -CH2-CH2-CHs
~ 28 -C(OH)-CHs
~ 17 -CH2-CHs
~14 -CH2-CHs
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Note: These are predicted values based on typical chemical shifts for similar functional groups
and may differ from experimental results.[4][5]

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Phenyl-2-pentanol reveals the presence of its key functional
groups through their characteristic vibrational frequencies. The spectrum is typically acquired
from a neat liquid sample.[1]

Wavenumber (cm~?) Vibration Functional Group
3600 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic

2960 - 2850 C-H stretch Aliphatic

1600, 1495, 1450 C=C stretch Aromatic Ring
~1150 C-O stretch Tertiary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which aids in determining the molecular weight and elucidating the structure. The
mass spectrum of 2-Phenyl-2-pentanol is characterized by several key fragments.

mlz Relative Intensity Proposed Fragment
164 Low [M]* (Molecular lon)

131 High [M - H20 - CHs]*

121 High [M - CsH7]* (a-cleavage)
118 Moderate [CoH10]*

105 Moderate [CeHsCOL*

91 Moderate [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)
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Note: The molecular ion peak for tertiary alcohols is often weak or absent.[1][6] The

fragmentation is dominated by a-cleavage (loss of the propyl group to give m/z 121) and
dehydration (loss of H20).

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Phenyl-2-pentanol is dissolved in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00

ppm).[2][7]

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
acquired at a frequency of 300-500 MHz. For 3C NMR, a higher number of scans is typically
required due to the low natural abundance of the 13C isotope, and broadband proton
decoupling is applied to simplify the spectrum.[8]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. The chemical
shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a liquid sample like 2-Phenyl-2-pentanol, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.[9][10]

Background Spectrum: A background spectrum of the clean salt plates is recorded to
subtract any signals from atmospheric CO2z and water vapor.

Sample Spectrum: The prepared sample is placed in the FTIR spectrometer, and the infrared
spectrum is recorded, typically in the range of 4000-400 cm~1.[11] Multiple scans are
averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
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o Sample Preparation: A dilute solution of 2-Phenyl-2-pentanol is prepared in a volatile
solvent such as dichloromethane or methanol.

e GC Separation: A small volume (typically 1 pL) of the solution is injected into the gas
chromatograph, which separates the components of the sample based on their boiling points
and interactions with the stationary phase of the GC column.[12][13]

 lonization and Mass Analysis: As the compound elutes from the GC column, it enters the
mass spectrometer. Electron Impact (El) ionization is commonly used, where the molecules
are bombarded with high-energy electrons, causing ionization and fragmentation. The
resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.[2]

Visualizations

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1597411?utm_src=pdf-body
https://www.mdpi.com/2311-5637/12/1/5
https://pmc.ncbi.nlm.nih.gov/articles/PMC5618322/
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_1_Phenyl_2_pentanol_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Spectroscopic Analysis Workflow for 2-Phenyl-2-pentanol
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Caption: Workflow for the spectroscopic analysis of 2-Phenyl-2-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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